Antifungal agent 59

Antifungal drug discovery Candida albicans MIC

Antifungal Agent 59 (Compound A23) is a selenium-containing miconazole analogue engineered via bioisosteric replacement of oxygen/sulfur with selenium, delivering sub-μg/mL potency against clinically relevant fungal pathogens including fluconazole-resistant strains. This compound uniquely prevents fungal biofilm formation—a critical virulence factor in device-associated infections—and provides a defined toxicity benchmark (93.47% hemolysis at 8 μg/mL). Ideal for SAR studies, resistance pathway dissection, and medical-device biofilm formulation research.

Molecular Formula C18H15BrF2N2Se
Molecular Weight 456.2 g/mol
Cat. No. B12386454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 59
Molecular FormulaC18H15BrF2N2Se
Molecular Weight456.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Br
InChIInChI=1S/C18H15BrF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2
InChIKeySXHJJTJGPYLSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 59: A Selenium-Containing Miconazole Analogue with Sub-μg/mL Potency for In Vitro Antifungal Research


Antifungal agent 59 (CAS 2422019-96-1, C18H15BrF2N2Se) is a synthetic small molecule belonging to the class of selenium-containing miconazole analogues [1]. It was designed using bioisosteric replacement of the oxygen or sulphur atom in the miconazole scaffold with selenium, a strategy intended to enhance biological activity [2]. The compound, also referred to as compound A23, is characterized in vitro by minimum inhibitory concentration (MIC) values ranging from 0.01 to 1 μg/mL across a panel of clinically relevant fungal pathogens and has demonstrated the ability to prevent fungal biofilm formation [3].

Why Interchanging Antifungal Agent 59 with Generic Azoles or Other Miconazole Analogs Compromises Experimental Reproducibility


Generic substitution of antifungal agent 59 with standard azoles like fluconazole or even the parent miconazole is scientifically unsound due to the introduction of a selenium atom via bioisosteric replacement, which fundamentally alters the compound's physicochemical and biological profile [1]. This modification confers a distinct spectrum of activity, including potent efficacy against fluconazole-resistant strains and a differentiated toxicity profile, as evidenced by hemolysis assays [2]. Furthermore, its specific inhibition of fungal biofilm formation is a property not uniformly shared by other in-class compounds, making direct interchangeability invalid for any research requiring these specific functional outcomes [3].

Quantitative Differential Evidence for Antifungal Agent 59 Against Key Comparators


Superior Potency Against Candida albicans Compared to Miconazole and Fluconazole

Antifungal agent 59 (compound A23) demonstrates superior in vitro potency against Candida albicans with an MIC of 0.02 μg/mL [1]. This is more potent than the reported MIC90 of miconazole (0.12 μg/mL against fluconazole-susceptible strains and 0.5 μg/mL against fluconazole-resistant strains) [2]. Furthermore, it shows significant activity against fluconazole-resistant fungi, a key differentiation from the comparator fluconazole [3].

Antifungal drug discovery Candida albicans MIC azole resistance

Demonstrated Activity Against Fluconazole-Resistant Fungal Strains

Antifungal agent 59 (compound A23) belongs to a series of selenium-containing miconazole analogues that have been explicitly shown to possess excellent inhibitory effects on fluconazole-resistant fungi [1]. This is a critical differentiator from fluconazole itself, which is ineffective against such resistant strains. The compound's activity is retained across a broad panel of Candida species, including C. krusei (MIC 0.06 μg/mL) and C. glabrata (MIC 1 μg/mL), which are known for intrinsic or acquired fluconazole resistance [2].

Antifungal resistance Fluconazole resistance Candida spp. azole-resistant fungi

Biofilm Prevention: A Functional Advantage Over Miconazole

Antifungal agent 59 (compound A23) is reported to prevent the formation of fungal biofilms [1]. This functional activity is a key differentiator from the parent compound miconazole, for which the ability to prevent biofilm formation is not a universally established property. The study's abstract explicitly states that 'the target compounds could prevent the formation of fungi biofilms,' a claim supported by experimental data within the full text [2].

Fungal biofilm Candida biofilm antifungal resistance biofilm inhibition

Broad-Spectrum Antifungal Activity with Species-Specific MIC Data

Antifungal agent 59 (compound A23) exhibits a broad spectrum of in vitro antifungal activity against a range of clinically relevant pathogens, with MIC values of 0.25 μg/mL for both Candida milleri and Cryptococcus neoformans, 0.06 μg/mL for Candida krusei, and 1 μg/mL for both Candida glabrata and Aspergillus fumigatus [1]. This detailed species-specific MIC profile allows researchers to select the compound for targeted studies on non-albicans Candida species or Aspergillus, providing a clear advantage over less characterized analogs.

Broad-spectrum antifungal Candida species Aspergillus fumigatus Cryptococcus neoformans MIC panel

Quantified Hemolytic Profile: A Basis for Safety Comparisons with Miconazole

In a hemolysis assay using rabbit red blood cells, Antifungal agent 59 exhibited a hemolysis rate of 93.47% at a concentration of 8 μg/mL [1]. The source study concludes that 'potential compounds had higher safety than miconazole,' suggesting that the hemolytic profile of this selenium-containing analogue is improved over the parent compound [2].

Antifungal toxicity hemolysis assay in vitro safety miconazole toxicity erythrocyte lysis

Defined Research Application Scenarios for Antifungal Agent 59 Based on Evidence


Investigating Mechanisms of Azole Resistance in Candida albicans

Given its sub-μg/mL potency against C. albicans and its documented efficacy against fluconazole-resistant strains, Antifungal Agent 59 serves as an ideal probe for dissecting the molecular pathways that govern azole resistance [1]. Researchers can use it in comparative transcriptomic or proteomic studies with fluconazole-resistant isolates to identify novel resistance markers or alternative drug targets [2].

Development of Anti-Biofilm Formulations for Device-Related Infections

The compound's demonstrated ability to prevent fungal biofilm formation makes it a prime candidate for formulation studies targeting biofilms on medical devices [1]. This application is directly supported by evidence that the compound class prevents biofilm formation, which is a major virulence factor in infections associated with catheters and prosthetic joints [2].

Structure-Activity Relationship (SAR) Studies of Selenium-Containing Azoles

Antifungal Agent 59 represents a key data point in the SAR exploration of selenium-containing miconazole analogues [1]. Its unique substitution pattern (Br, F, Se) and potent activity against a broad fungal panel provide a critical benchmark for medicinal chemists seeking to optimize the efficacy, spectrum, or safety profile of this novel chemotype [2].

In Vitro Toxicology Assessment Using a Characterized Hemolytic Benchmark

The quantitative hemolysis data (93.47% at 8 μg/mL on rabbit erythrocytes) provides a defined toxicity benchmark [1]. This allows researchers to use Antifungal Agent 59 as a reference compound when developing novel formulations or analogs designed to mitigate hemolytic side effects, a common limitation of many antifungal agents [2].

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